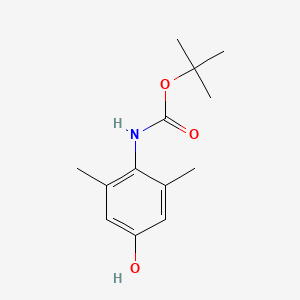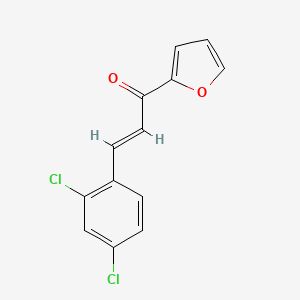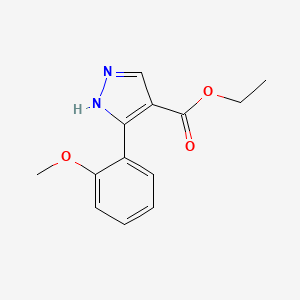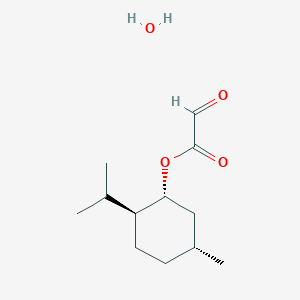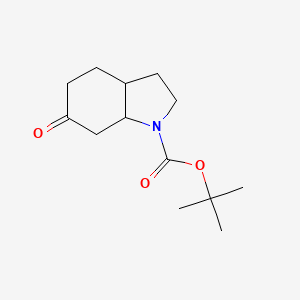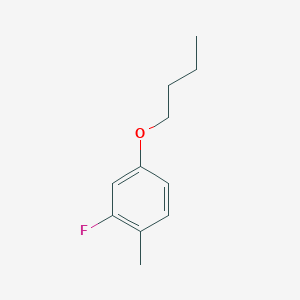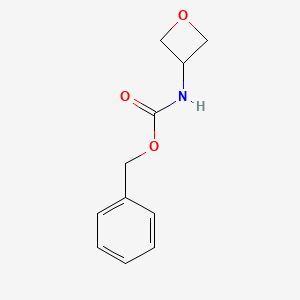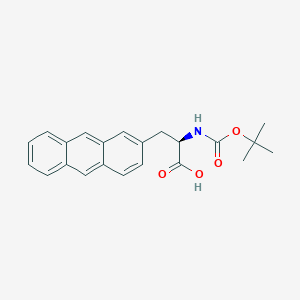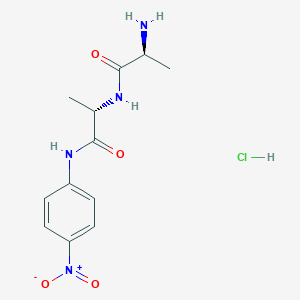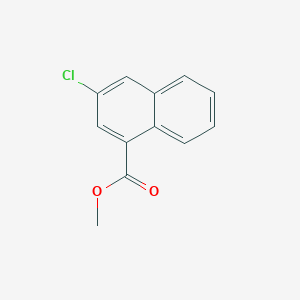
1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile
Descripción general
Descripción
1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile, also known as MIPC, is an organic compound with a unique structure that has been studied extensively in recent years. It is a white, crystalline solid with a melting point of 212-214°C. MIPC is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Potential Inhibitors for SARS CoV-2
1-(4-Methoxyphenyl)-1H-indole-3-carbonitrile derivatives have been researched for their potential as inhibitors of SARS CoV-2. Studies have included the synthesis and analysis of various derivatives, focusing on their binding and inhibitory effects on COVID-19 related enzymes, such as RdRp and Mpro. Molecular docking analysis and other computational methods have been employed to assess these interactions and predict drug-like behaviors (Venkateshan et al., 2020; Venkateshan et al., 2020).
Supramolecular Aggregation Studies
Research on this compound derivatives has also explored their supramolecular aggregation properties. This includes the examination of their crystallization behaviors and the formation of various molecular structures, such as solvates and chains, through different types of hydrogen bonds and interactions (Low et al., 2007).
Antimicrobial Activity
Some studies have focused on the synthesis of novel compounds using this compound derivatives and evaluating their antimicrobial properties. These studies have included the creation of Schiff bases and other derivatives, assessing their effectiveness against various microbes (Puthran et al., 2019).
Antiproliferative Activity in Cancer Research
Research into the antiproliferative properties of this compound derivatives has been conducted, particularly concerning cancer. This includes the synthesis of compounds and their subsequent evaluation for antiproliferative activities, potentially offering insights into new cancer treatments (Nassar et al., 2016).
Synthesis Techniques and Characterization
Studies have also been carried out on the synthesis techniques of this compound derivatives, exploring methods like solvent-free mechanochemical synthesis and characterizing the resulting compounds through various spectroscopic techniques. These studies contribute to the understanding of the compound's structural and chemical properties (Zaky & Fekri, 2018).
PET Imaging Agents in Cancer
Carbon-11 labeled derivatives of this compound have been synthesized for potential use as PET imaging agents in cancer research. These agents could provide new avenues for imaging apoptosis in cancerous tissues (Gao et al., 2010).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)indole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-19-14-8-6-13(7-9-14)18-11-12(10-17)15-4-2-3-5-16(15)18/h2-9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBJIWPHZEART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



